molecular formula C9H8F2O2 B13522007 2-[3-(Difluoromethoxy)phenyl]oxirane CAS No. 1094363-99-1

2-[3-(Difluoromethoxy)phenyl]oxirane

Cat. No.: B13522007
CAS No.: 1094363-99-1
M. Wt: 186.15 g/mol
InChI Key: XOVZKVOPPAPTDG-UHFFFAOYSA-N
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Description

2-[3-(Difluoromethoxy)phenyl]oxirane is an organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of an oxirane ring (epoxide) attached to a phenyl group substituted with a difluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Difluoromethoxy)phenyl]oxirane typically involves the reaction of a suitable phenol derivative with a difluoromethylating agent, followed by epoxidation. One common method includes the use of difluoromethyl ether and a base to introduce the difluoromethoxy group onto the phenyl ring. The resulting intermediate is then subjected to epoxidation using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-[3-(Difluoromethoxy)phenyl]oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: m-CPBA, hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Diols.

    Reduction: Alcohols.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-[3-(Difluoromethoxy)phenyl]oxirane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[3-(Difluoromethoxy)phenyl]oxirane involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. This reactivity is harnessed in various applications, such as enzyme inhibition, where the compound can covalently modify active site residues.

Comparison with Similar Compounds

  • 2-[4-(Difluoromethoxy)phenyl]oxirane
  • 2-[2-(Difluoromethoxy)phenyl]oxirane
  • 2-[3-[4-(Difluoromethoxy)-3-fluorophenyl]phenyl]morpholine

Comparison: 2-[3-(Difluoromethoxy)phenyl]oxirane is unique due to the position of the difluoromethoxy group on the phenyl ring, which can influence its reactivity and interactions. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a valuable tool in research and industrial applications.

Properties

IUPAC Name

2-[3-(difluoromethoxy)phenyl]oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c10-9(11)13-7-3-1-2-6(4-7)8-5-12-8/h1-4,8-9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVZKVOPPAPTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289223
Record name 2-[3-(Difluoromethoxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094363-99-1
Record name 2-[3-(Difluoromethoxy)phenyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094363-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[3-(Difluoromethoxy)phenyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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